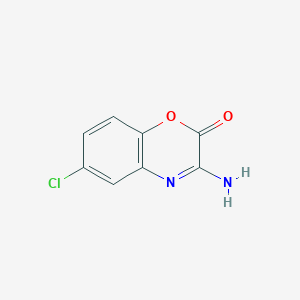
3-amino-6-chloro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-chloro-2H-1,4-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors, which are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to interact with the nicotinic acetylcholine receptor, which is involved in various physiological processes, such as learning and memory.
Biochemical and Physiological Effects
3-amino-6-chloro-2H-1,4-benzoxazin-2-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, such as arthritis and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-amino-6-chloro-2H-1,4-benzoxazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit various biological activities and can be used as a tool for studying various molecular targets. However, one of the limitations of using 3-amino-6-chloro-2H-1,4-benzoxazin-2-one is its potential toxicity. Further studies are needed to determine its safety and efficacy as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further studies are also needed to determine its safety and efficacy in clinical trials. Additionally, the study of its mechanism of action and interaction with various molecular targets can provide insights into the development of new drugs and therapies.
合成法
The synthesis of 3-amino-6-chloro-2H-1,4-benzoxazin-2-one can be achieved through various methods. One commonly used method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with urea in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is then treated with ammonium hydroxide to produce 3-amino-6-chloro-2H-1,4-benzoxazin-2-one.
科学的研究の応用
3-amino-6-chloro-2H-1,4-benzoxazin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
3-amino-6-chloro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)11-7(10)8(12)13-6/h1-3H,(H2,10,11) |
InChIキー |
GLBMVQYBFMVRLZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



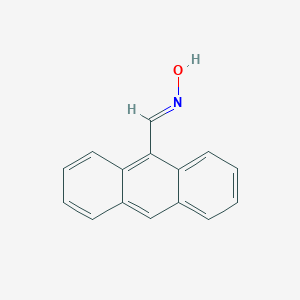
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
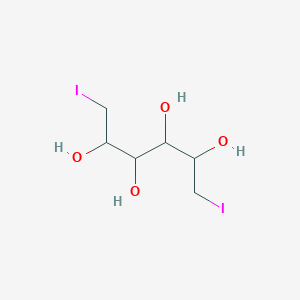
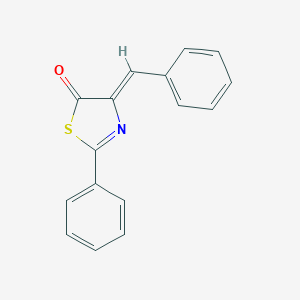
![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
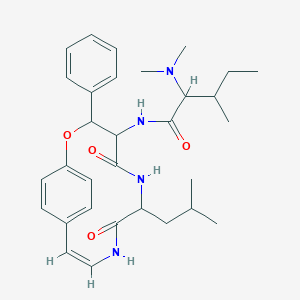
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

